

# CAS number and IUPAC name for N-boc-carbazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

N-boc-carbazole-3carboxaldehyde

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# Technical Guide: N-Boc-Carbazole-3-Carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse biological activities and applications in materials science. The carbazole nucleus is a key pharmacophore found in numerous natural products and synthetic molecules, exhibiting properties that include antibacterial, antifungal, antitumor, anti-inflammatory, and neuroprotective effects.[1][2][3] The functionalization of the carbazole scaffold is a critical strategy in medicinal chemistry to modulate its therapeutic potential.

This technical guide focuses on **N-Boc-carbazole-3-carboxaldehyde**, a versatile synthetic intermediate. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its solubility in organic solvents and allows for controlled reactions at other positions. The carboxaldehyde group at the C-3 position is a valuable functional handle for further molecular elaboration, enabling the synthesis of a wide array of more complex carbazole derivatives for drug discovery and materials science applications.



#### **Chemical Identification and Properties**

While a specific CAS number for tert-butyl 3-formyl-9H-carbazole-9-carboxylate is not readily available in public databases, the key identifiers for the parent and related structures are provided below for reference. The data presented are for the parent compound, 9H-carbazole-3-carbaldehyde, and a related N-substituted derivative.

Identifier	Value	Reference Compound
IUPAC Name	tert-butyl 3-formyl-9H- carbazole-9-carboxylate	Target Compound
CAS Number	51761-07-0	9H-carbazole-3-carbaldehyde (Parent)
Molecular Formula	C18H17NO3	Target Compound
Molecular Weight	295.33 g/mol	Target Compound
Melting Point	85-87 °C	N-Ethyl-3- carbazolecarboxaldehyde

## Synthesis and Experimental Protocols

The synthesis of **N-Boc-carbazole-3-carboxaldehyde** is typically achieved in a two-step process starting from 9H-carbazole. The first step involves the protection of the carbazole nitrogen with a di-tert-butyl dicarbonate (Boc)<sub>2</sub>O. The second step is the regioselective formylation at the C-3 position, commonly accomplished via the Vilsmeier-Haack reaction.

## Step 1: Synthesis of tert-butyl 9H-carbazole-9-carboxylate (N-Boc-Carbazole)

Methodology: This protocol is based on standard N-Boc protection procedures for heterocyclic amines.

- Dissolve 9H-carbazole (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.
- Add di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O, 1.1-1.5 equivalents) to the solution.



- Add a catalytic amount of a base, such as 4-dimethylaminopyridine (DMAP, ~0.1 equivalents).
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure tert-butyl 9H-carbazole-9-carboxylate.

## Step 2: Synthesis of tert-butyl 3-formyl-9H-carbazole-9-carboxylate

Methodology: This protocol is a representative Vilsmeier-Haack formylation procedure adapted for N-substituted carbazoles.[4] The Vilsmeier-Haack reagent is a mild and efficient electrophile for the formylation of electron-rich aromatic systems.[5][6]

- In a three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,N-dimethylformamide (DMF) as the solvent.
- Cool the flask to 0 °C in an ice bath.
- Slowly add phosphorus oxychloride (POCl₃, 1.5-2.0 equivalents) dropwise to the DMF with vigorous stirring to form the Vilsmeier reagent. Stir the mixture at 0 °C for 30-60 minutes.
- Prepare a solution of tert-butyl 9H-carbazole-9-carboxylate (from Step 1, 1 equivalent) in DMF.
- Add the carbazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[4]
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-95 °C for 4-18 hours.[4] The reaction progress should be monitored by TLC.
- After the reaction is complete, cool the mixture to room temperature and pour it carefully into a beaker of crushed ice with stirring.

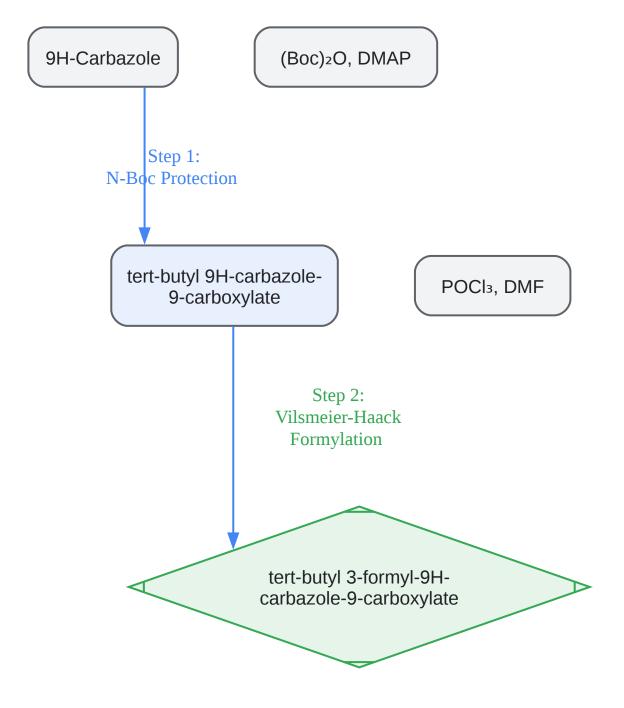


- Neutralize the aqueous solution by the slow addition of a base, such as sodium hydroxide or sodium carbonate solution, until the pH is basic.
- The product will typically precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography to yield the final product, tert-butyl 3-formyl-9H-carbazole-9-carboxylate.

## **Synthetic Workflow**

The logical flow of the synthesis is depicted below.





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Synthetic pathway for N-Boc-carbazole-3-carboxaldehyde.

## **Biological and Pharmaceutical Relevance**

Carbazole derivatives are of significant interest to the pharmaceutical industry due to their wide spectrum of biological activities. The aldehyde functionality at the C-3 position of the N-Boc protected carbazole serves as a crucial entry point for the synthesis of novel therapeutic agents.



- Antimicrobial Activity: Many carbazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[3][7] For instance, 1,3,6-tribromo-9H-carbazole has shown stronger activity against Escherichia coli than the reference drug amoxicillin.[7] The introduction of different substituents allows for the fine-tuning of this activity.
- Anticancer Properties: N-substituted carbazoles have been investigated for their potential as anticancer agents.[1] The carbazole scaffold is a component of several antineoplastic drugs, and new derivatives are continuously being synthesized and evaluated for their activity against various cancer cell lines.[1]
- Anti-inflammatory and Antioxidant Effects: Natural and synthetic carbazoles have been reported to possess anti-inflammatory and antioxidant properties, making them attractive candidates for the development of drugs targeting inflammation-related diseases.[2][3]

The synthesis of **N-Boc-carbazole-3-carboxaldehyde** provides a platform for researchers to develop novel compounds by reacting the aldehyde with various nucleophiles (e.g., amines, hydrazines, organometallic reagents) to create a library of new chemical entities for biological screening.

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- To cite this document: BenchChem. [CAS number and IUPAC name for N-boc-carbazole-3-carboxaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8073577#cas-number-and-iupac-name-for-n-boc-carbazole-3-carboxaldehyde]

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